molecular formula C23H15F2NO2 B2432235 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one CAS No. 931313-56-3

3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one

Cat. No. B2432235
CAS RN: 931313-56-3
M. Wt: 375.375
InChI Key: UIHLDMUVPGALHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one, also known as BDHQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BDHQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

Antibacterial Activity

  • A study synthesized analogs of 6,8-difluoro-1,4-dihydroquinolin-4-one, demonstrating good antibacterial activities. Specifically, 6,8-difluoro-1-(3-fluorophenylmethyl)-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid was highlighted for its effectiveness (Sheu et al., 1998).

Synthesis Methods

  • Research on the synthesis of 1-Benzyl- or 1-Benzoylisoquinolines by dehydrogenative coupling noted the presence of these structures in biologically active natural products and pharmaceuticals (Snieckus & Jalil Miah, 2016).
  • A one-pot synthesis method for fluorinated 1-benzoyl-3,4-dihydroisoquinolines was developed, showing high yields and tolerance for various substituents (Severin, Reimer & Doye, 2010).
  • The study by Wan, Lou, and Liu (2015) developed an oxidative cross-dehydrogenative coupling of isoquinolines for facile synthesis of diverse C1-benzyl and -benzoyl isoquinolines (Wan, Lou & Liu, 2015).

Anticancer Properties

  • Tetrahydroisoquinoline derivatives, including 1-benzoyl amino-1,2,3,4-tetrahydroisoquinolines, were synthesized and evaluated for anticancer activity. The 1-benzoyl derivative showed potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram & Ardley, 2010).

Other Applications

  • The study by Bermejo et al. (2002) explored the synthesis of 1-substituted 3,4-dihydroisoquinolines, investigating their ability to disrupt the cell cycle by arresting cells in the G1 phase (Bermejo et al., 2002).
  • A research focused on the preparation of enantiomerically pure 4-substituted quinolones, highlighting the potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones (Harmata & Hong, 2007).

properties

IUPAC Name

3-benzoyl-1-benzyl-6,8-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c24-17-11-18-21(20(25)12-17)26(13-15-7-3-1-4-8-15)14-19(23(18)28)22(27)16-9-5-2-6-10-16/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHLDMUVPGALHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.